molecular formula C23H24FN3O3S B2829185 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide CAS No. 897618-76-7

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide

Cat. No.: B2829185
CAS No.: 897618-76-7
M. Wt: 441.52
InChI Key: OVFPYJWEXMTMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide is a complex organic compound that features a naphthamide core linked to a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine. This can be achieved through the reaction of 4-fluoroaniline with ethylene glycol in the presence of a catalyst to form 4-(4-fluorophenyl)ethanol, which is then cyclized with ammonia to yield the piperazine derivative.

    Sulfonylation: The piperazine intermediate is then reacted with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the sulfonyl group.

    Coupling with Naphthamide: The final step involves coupling the sulfonylated piperazine with 1-naphthamide. This can be done using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-1-naphthamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c24-19-8-10-20(11-9-19)26-13-15-27(16-14-26)31(29,30)17-12-25-23(28)22-7-3-5-18-4-1-2-6-21(18)22/h1-11H,12-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFPYJWEXMTMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.